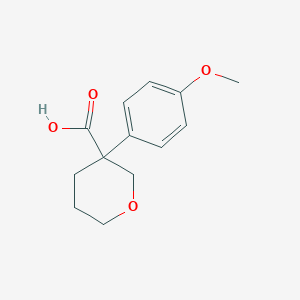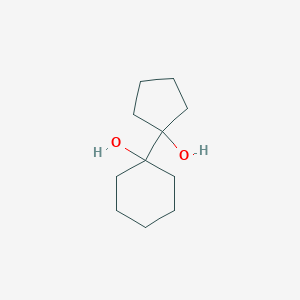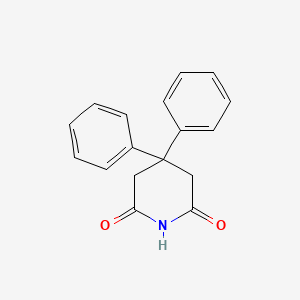
1,4-Didodecyl sulphosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Didodecyl sulphosuccinate is a chemical compound with the molecular formula C28H54O7S and a molecular weight of 534.79 g/mol . It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its two long dodecyl chains attached to a sulphosuccinate backbone, making it an effective emulsifier and dispersant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Didodecyl sulphosuccinate can be synthesized through the esterification of maleic anhydride with dodecanol, followed by sulfonation. The reaction typically involves:
Esterification: Maleic anhydride reacts with dodecanol in the presence of a catalyst such as sulfuric acid at elevated temperatures to form the ester intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-purity reactants and catalysts ensures the production of high-quality this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Didodecyl sulphosuccinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The dodecyl chains can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various alkyl or functional group-substituted derivatives.
Aplicaciones Científicas De Investigación
1,4-Didodecyl sulphosuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as an emulsifier in various chemical reactions.
Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to stabilize cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products.
Mecanismo De Acción
The mechanism of action of 1,4-didodecyl sulphosuccinate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions and dispersions. It interacts with molecular targets such as cell membranes, enhancing the solubility and stability of various compounds .
Comparación Con Compuestos Similares
Similar Compounds
Dioctyl sulphosuccinate: Another widely used surfactant with similar properties but shorter alkyl chains.
Dodecylbenzenesulfonate: A surfactant with a similar alkyl chain length but different chemical structure.
Uniqueness
1,4-Didodecyl sulphosuccinate is unique due to its specific combination of long dodecyl chains and sulphosuccinate backbone, which provides superior emulsifying and dispersing properties compared to other surfactants .
Propiedades
Número CAS |
3700-71-8 |
|---|---|
Fórmula molecular |
C28H54O7S |
Peso molecular |
534.8 g/mol |
Nombre IUPAC |
1,4-didodecoxy-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C28H54O7S/c1-3-5-7-9-11-13-15-17-19-21-23-34-27(29)25-26(36(31,32)33)28(30)35-24-22-20-18-16-14-12-10-8-6-4-2/h26H,3-25H2,1-2H3,(H,31,32,33) |
Clave InChI |
OMMMUWNDGQFGDV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCC)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[3-(1-Hydroxy-3,4-dioxonaphthalen-2-yl)propyl]phenyl] acetate](/img/structure/B14006082.png)


![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-4-methylsulfanylbutanoate](/img/structure/B14006096.png)


![1-[4-Chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B14006121.png)
![3-[N-(2-cyanoethyl)-4-[[5-(2,4-dimethylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile](/img/structure/B14006123.png)
![4-[Chloromethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14006127.png)

![8-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B14006138.png)

![6-((4-Isopropylphenyl)thio)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14006151.png)

